3-(benzylthio)thiophene

Lipophilicity Partition Coefficient Drug Design

3-(Benzylthio)thiophene is a sulfur-containing heterocyclic building block with a benzylthioether group that imparts distinct lipophilicity (LogP 4.04) and thermal stability (BP 322.3°C) compared to 3-benzylthiophene. This scaffold enables direct electropolymerization for biosensor fabrication and serves as a validated pharmacophore for adenosine receptor antagonist design. Its ~0.7 higher LogP makes it superior for membrane permeability in cellular assays. For R&D use only; not for human or veterinary applications.

Molecular Formula C11H10S2
Molecular Weight 206.3 g/mol
CAS No. 7511-65-1
Cat. No. B3056902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylthio)thiophene
CAS7511-65-1
Molecular FormulaC11H10S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CSC=C2
InChIInChI=1S/C11H10S2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-7,9H,8H2
InChIKeyRXFWJTQDRXCGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Benzylthio)thiophene (CAS 7511-65-1) – A Differentiated 3-Position Sulfide Building Block


3-(Benzylthio)thiophene (CAS 7511-65-1) is a sulfur-containing heterocyclic building block classified as a 3-substituted thiophene derivative . It features a benzylthioether group at the 3-position of the thiophene ring, a structural motif that imparts distinct physicochemical and reactive properties compared to other common 3-substituted thiophenes such as 3-benzylthiophene, 3-phenylthiophene, or 3-alkylthiophenes [1]. Its key characteristics include a molecular weight of 206.33 g/mol, a boiling point of 322.3°C, a density of 1.2 g/cm³, and a calculated LogP of 4.04, indicating significant lipophilicity [2].

Why 3-(Benzylthio)thiophene Cannot Be Replaced by Common 3-Substituted Thiophene Analogs


In-class substitution of 3-(benzylthio)thiophene with structurally similar thiophenes (e.g., 3-benzylthiophene, 3-phenylthiophene, or 3-methylthiophene) is scientifically unsound due to significant, quantifiable differences in physicochemical properties and reactivity . The presence of the sulfur atom in the benzylthioether group fundamentally alters the compound's lipophilicity, electronic properties, and chemical behavior compared to carbon-linked analogs [1]. For example, replacing the thioether (-S-) linkage with a methylene (-CH2-) group in 3-benzylthiophene decreases LogP by approximately 0.7 units (from 4.04 to 3.34) and lowers the boiling point by nearly 60°C [2] [3]. These differences directly impact solubility, phase behavior, and reactivity profiles, making generic substitution without empirical validation a high-risk approach that can compromise synthetic yields, material performance, and biological assay outcomes.

Quantitative Differentiators for 3-(Benzylthio)thiophene vs. Structural Analogs


Lipophilicity (LogP) Benchmarking: 3-(Benzylthio)thiophene vs. 3-Benzylthiophene

3-(Benzylthio)thiophene exhibits a higher calculated partition coefficient (LogP = 4.04) compared to its closest carbon analog, 3-benzylthiophene (LogP = 3.34) [1] [2]. This represents a 0.7 LogP unit increase, translating to roughly a 5-fold difference in predicted lipophilicity, which can significantly affect membrane permeability and partitioning in biphasic systems.

Lipophilicity Partition Coefficient Drug Design Solubility

Thermal Property Comparison: Boiling Point and Flash Point Safety Margins

3-(Benzylthio)thiophene possesses a significantly higher boiling point (322.3°C) and flash point (148.7°C) compared to its carbon analog, 3-benzylthiophene (boiling point = 262.6°C, flash point = 81.7°C) [1] . The Δ Boiling Point of +59.7°C and Δ Flash Point of +67.0°C indicate a markedly lower volatility and reduced flammability risk for the thioether compound.

Thermal Properties Process Safety Boiling Point Flash Point

Electropolymerization Enabling: Overcoming the Limitations of 3-Thiophene Acetic Acid

While 3-thiophene acetic acid is unsuitable for direct electropolymerization due to the electron-withdrawing effect of its carboxyl group, thiophene monomers protected with benzylthio groups (including the 3-(benzylthio)thiophene scaffold) are readily electro-oxidized to form stable electroactive polymer films [1]. This is a critical enabling property for applications requiring in-situ polymer film formation.

Electropolymerization Conductive Polymers Biosensors Material Chemistry

Biological Activity Differentiation: Adenosine Receptor Antagonism in Derivatives

Derivatives of 3-(benzylthio)thiophene, specifically within the tetrahydrobenzothiophenone class, have demonstrated potent and tunable adenosine receptor antagonism [1]. For instance, the ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4) showed a KB value of 1.62 ± 0.73 μM at A1 receptors and 9.19 ± 0.98 μM at A2A receptors in rat brain membranes, demonstrating non-selective antagonism [1]. In contrast, related compounds with different thioethers, such as a 1-methylpropylthioether derivative, exhibited 29-fold selectivity for A1 over A2A receptors [1].

Adenosine Receptors Antagonist Medicinal Chemistry GPCR

Reaction Selectivity in C-H Activation Chemistry

In Rh(III)-catalyzed C-H/C-H cross-coupling reactions with thiophenes, benzylthioethers (including the 3-(benzylthio)thiophene scaffold) demonstrate tunable selectivity based on steric hindrance [1]. Both ortho- and meta-substituted benzylthioethers yield monoheteroarylated products, while ortho-unhindered substrates primarily provide diheteroarylated benzylthioethers [1]. In contrast, the analogous reaction with benzylamines exclusively generates diheteroarylated benzaldehydes [1].

C-H Activation Cross-Coupling Rhodium Catalysis Regioselectivity

Procurement-Driven Application Scenarios for 3-(Benzylthio)thiophene


Synthesis of Hydrophobic Molecular Probes and Ligands

When designing a small molecule library or a molecular probe where increased membrane permeability is a key design parameter, the higher LogP of 3-(benzylthio)thiophene (4.04) makes it a superior choice over less lipophilic alternatives like 3-benzylthiophene (LogP 3.34) or 3-phenylthiophene (LogP 3.65) [1] [2]. This ~0.7 LogP increase can be the difference between a compound that readily crosses a lipid bilayer and one that does not, directly impacting cellular assay performance and in vivo pharmacokinetics.

High-Temperature Chemical Synthesis and Process Chemistry

For synthetic routes requiring high-boiling solvents or elevated reaction temperatures, the significantly higher boiling point (322.3°C) and flash point (148.7°C) of 3-(benzylthio)thiophene compared to 3-benzylthiophene (262.6°C BP, 81.7°C FP) provide a critical safety and stability advantage [1] [2]. This thermal robustness allows for a wider operating window and reduces the risk of thermal decomposition or flammability incidents during scale-up, making it a more reliable intermediate for process development.

Fabrication of Electrochemical Biosensors and Conductive Polymer Films

In the development of electrochemical DNA sensors or other conductive polymer-based devices, the thiophene monomer must be capable of forming a stable, electroactive film directly on an electrode. Unlike 3-thiophene acetic acid, which is unsuitable for direct electropolymerization, the benzylthio-protected scaffold (including 3-(benzylthio)thiophene) can be readily electro-oxidized to yield robust polymer films with reversible redox behavior [1]. This enables a critical manufacturing step for biosensor fabrication and organic electronic device construction.

Medicinal Chemistry: Development of Adenosine Receptor Modulators

For research programs targeting adenosine receptors, the 3-(benzylthio)thiophene core serves as a validated and tunable pharmacophore. The SAR data from the tetrahydrobenzothiophenone class shows that modifications to this group can shift receptor selectivity from non-selective (KB(A1)=1.62 µM, KB(A2A)=9.19 µM) to 29-fold A1-selective [1]. Therefore, procuring this specific scaffold is essential for medicinal chemists exploring the structure-activity relationships of adenosine receptor antagonists and seeking to develop novel tool compounds or lead molecules.

Technical Documentation Hub

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